N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide
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Overview
Description
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is a compound that features an oxazoline ring attached to a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide typically involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carried out at room temperature and results in the formation of the oxazoline ring . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents like manganese dioxide (MnO2) in a packed reactor .
Industrial Production Methods
the use of flow synthesis techniques, which offer improved safety and product purity, is a promising approach for scaling up the production of oxazoline derivatives .
Chemical Reactions Analysis
Types of Reactions
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide (MnO2) is commonly used for the oxidative aromatization of oxazolines.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are used for substitution reactions.
Major Products Formed
Scientific Research Applications
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals and bioactive molecules.
Catalysis: It serves as a ligand in catalytic reactions, particularly in the formation of C-H bonds.
Materials Science: The compound is used in the development of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide involves its ability to act as a ligand in catalytic reactions. The oxazoline ring can coordinate with metal centers, facilitating various chemical transformations . The compound’s molecular targets and pathways are primarily related to its role in catalysis and its interactions with metal ions .
Comparison with Similar Compounds
Similar Compounds
N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: This compound features a similar oxazoline ring structure and is used in research applications.
Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety: These compounds are used in organocatalysis and asymmetric transformations.
Uniqueness
N-(4,5-Dihydrooxazol-2-yl)-2-methylbenzenesulfonamide is unique due to its specific combination of an oxazoline ring and a benzenesulfonamide group. This structural motif provides distinct reactivity and coordination properties, making it valuable in various chemical and catalytic applications .
Properties
Molecular Formula |
C10H12N2O3S |
---|---|
Molecular Weight |
240.28 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-oxazol-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H12N2O3S/c1-8-4-2-3-5-9(8)16(13,14)12-10-11-6-7-15-10/h2-5H,6-7H2,1H3,(H,11,12) |
InChI Key |
NOARHVOFZOGEPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2=NCCO2 |
Origin of Product |
United States |
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